molecular formula C10H13FN6O3 B12228535 (2S,3R,4R,5R)-5-(2,4-Diaminoimidazo[2,1-f][1,2,4]-triazin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

(2S,3R,4R,5R)-5-(2,4-Diaminoimidazo[2,1-f][1,2,4]-triazin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B12228535
M. Wt: 284.25 g/mol
InChI Key: JZNRZGVVHASRGM-UHFFFAOYSA-N
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Description

(2S,3R,4R,5R)-5-(2,4-Diaminoimidazo[2,1-f][1,2,4]-triazin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a fluorine atom, and an imidazo-triazinyl group

Preparation Methods

The synthesis of (2S,3R,4R,5R)-5-(2,4-Diaminoimidazo[2,1-f][1,2,4]-triazin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the fluorine atom, and the attachment of the imidazo-triazinyl group. Specific synthetic routes and reaction conditions are typically optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated processes and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazo-triazinyl group can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2S,3R,4R,5R)-5-(2,4-Diaminoimidazo[2,1-f][1,2,4]-triazin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, (2S,3R,4R,5R)-5-(2,4-Diaminoimidazo[2,1-f][1,2,4]-triazin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol stands out due to its unique combination of structural features, such as the presence of both a fluorine atom and an imidazo-triazinyl group. Similar compounds include:

  • (2S,3R,4R,5R)-5-(2,4-Diaminoimidazo[2,1-f][1,2,4]-triazin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (without the fluorine atom)
  • (2S,3R,4R,5R)-5-(2,4-Diaminoimidazo[2,1-f][1,2,4]-triazin-7-yl)-4-chloro-2-(hydroxymethyl)tetrahydrofuran-3-ol (with a chlorine atom instead of fluorine)

Properties

Molecular Formula

C10H13FN6O3

Molecular Weight

284.25 g/mol

IUPAC Name

5-(2,4-diaminoimidazo[2,1-f][1,2,4]triazin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H13FN6O3/c11-5-6(19)4(2-18)20-7(5)3-1-14-9-8(12)15-10(13)16-17(3)9/h1,4-7,18-19H,2H2,(H4,12,13,15,16)

InChI Key

JZNRZGVVHASRGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=N1)C(=NC(=N2)N)N)C3C(C(C(O3)CO)O)F

Origin of Product

United States

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